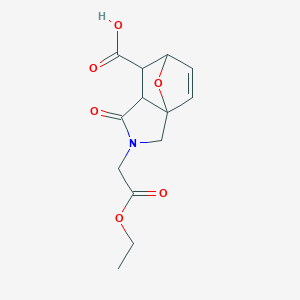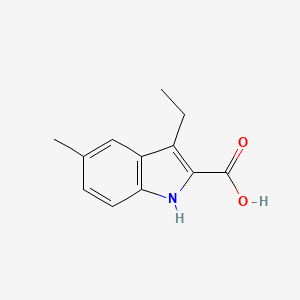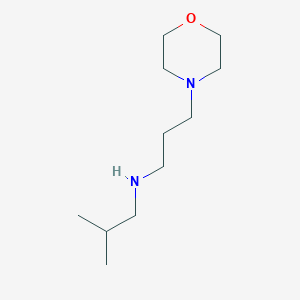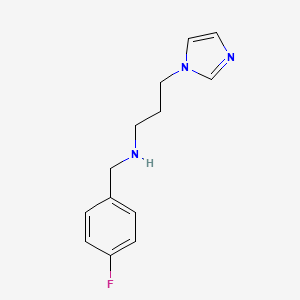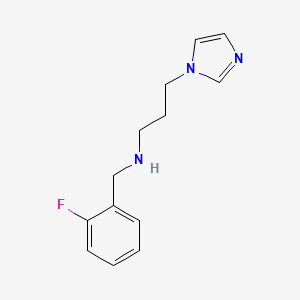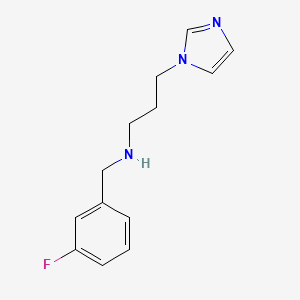
2-(吡啶-3-基)喹唑啉-4-胺
描述
2-(Pyridin-3-yl)quinazolin-4-amine is a useful research compound. Its molecular formula is C13H10N4 and its molecular weight is 222.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(Pyridin-3-yl)quinazolin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Pyridin-3-yl)quinazolin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
喹唑啉-2,4-二酮的合成
该化合物用于合成在3位被吡啶基/喹啉基取代的喹唑啉-2,4-二酮和噻吩并[2,3-d]嘧啶-2,4-二酮 . 该过程涉及形成N-芳基-N’-吡啶基脲,然后将其环缩合为相应的稠合杂环 .
药物化学
包括“2-(吡啶-3-基)喹唑啉-4-胺”在内的喹唑啉衍生物因其显著的生物活性而受到极大关注 . 它们显示出广泛的药理活性,如抗真菌、抗病毒、抗糖尿病、抗癌、抗炎、抗菌、抗氧化等 .
抗癌研究
在大多数人类恶性肿瘤中都证明了 PI3K/Akt 通路的异常激活。 因此,针对 PI3K/Akt 通路的药物发现和开发引起了研究人员在抗癌药物开发方面的极大兴趣 .
抗炎和镇痛筛选
癌症治疗
磷脂酰肌醇 3-激酶 (PI3K) 信号通路的异常表达常与肿瘤发生、发展和预后不良有关。 因此,包括“2-(吡啶-3-基)喹唑啉-4-胺”在内的 PI3K 抑制剂引起了人们对癌症治疗的极大兴趣 .
作用机制
Target of Action
Quinazoline derivatives have been reported to exhibit a broad range of medicinal activities . They have been associated with antimicrobial and biofilm inhibition effects , and some have shown inhibitory activity against multiple cancer cell lines .
Mode of Action
Some quinazoline derivatives have been found to inhibit biofilm formation inPseudomonas aeruginosa, which is regulated by the quorum sensing system . They have also been reported to decrease cell surface hydrophobicity, compromising bacterial cells adhesion, and curtail the exopolysaccharide production, which constitutes the major component of the matrix binding biofilm components together .
Biochemical Pathways
It’s worth noting that quinazoline derivatives have been associated with the inhibition of biofilm formation, a process regulated by the quorum sensing system . This suggests that these compounds may interfere with the signaling pathways involved in quorum sensing and biofilm formation.
Pharmacokinetics
The compound’s molecular weight (22225) suggests that it may have favorable ADME properties, as compounds with a molecular weight below 500 are generally well-absorbed and distributed in the body .
Result of Action
Some quinazoline derivatives have been found to inhibit biofilm formation and decrease other virulence factors inPseudomonas aeruginosa without affecting bacterial growth . This suggests that these compounds may have a promising profile as anti-virulence agents that cause less bacterial resistance than conventional antibiotics .
生化分析
Biochemical Properties
2-(Pyridin-3-yl)quinazolin-4-amine plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been shown to inhibit the activity of certain kinases, which are enzymes that play a pivotal role in cell signaling pathways. By inhibiting these kinases, 2-(Pyridin-3-yl)quinazolin-4-amine can modulate cellular processes such as proliferation and apoptosis . Additionally, this compound has been found to interact with proteins involved in DNA repair, thereby affecting the cell’s ability to maintain genomic integrity .
Cellular Effects
The effects of 2-(Pyridin-3-yl)quinazolin-4-amine on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involved in cell growth and survival. For example, 2-(Pyridin-3-yl)quinazolin-4-amine can inhibit the PI3K/AKT pathway, leading to reduced cell proliferation and increased apoptosis in cancer cells . Furthermore, this compound can alter gene expression by modulating transcription factors, thereby impacting cellular metabolism and function .
Molecular Mechanism
At the molecular level, 2-(Pyridin-3-yl)quinazolin-4-amine exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity. For instance, it binds to the active site of kinases, preventing their phosphorylation activity, which is essential for signal transduction . Additionally, 2-(Pyridin-3-yl)quinazolin-4-amine can interact with DNA, leading to changes in gene expression and subsequent cellular responses . These interactions highlight the compound’s potential as a therapeutic agent in targeting specific molecular pathways.
Temporal Effects in Laboratory Settings
The temporal effects of 2-(Pyridin-3-yl)quinazolin-4-amine in laboratory settings have been studied extensively. Over time, the stability and degradation of this compound can influence its efficacy. Studies have shown that 2-(Pyridin-3-yl)quinazolin-4-amine remains stable under standard laboratory conditions, but its activity can diminish with prolonged exposure to light and air . Long-term studies have also indicated that continuous exposure to this compound can lead to adaptive cellular responses, such as the upregulation of drug efflux pumps, which can reduce its effectiveness .
Dosage Effects in Animal Models
In animal models, the effects of 2-(Pyridin-3-yl)quinazolin-4-amine vary with different dosages. At lower doses, it has been observed to exert therapeutic effects without significant toxicity. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been reported . These findings underscore the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
2-(Pyridin-3-yl)quinazolin-4-amine is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can then be further processed and excreted from the body. The interaction of 2-(Pyridin-3-yl)quinazolin-4-amine with these enzymes can also influence metabolic flux and alter the levels of other metabolites within the cell .
Transport and Distribution
The transport and distribution of 2-(Pyridin-3-yl)quinazolin-4-amine within cells and tissues are mediated by specific transporters and binding proteins. For example, it can be transported across cell membranes by ATP-binding cassette (ABC) transporters, which play a crucial role in its cellular uptake and distribution . Once inside the cell, 2-(Pyridin-3-yl)quinazolin-4-amine can bind to various intracellular proteins, influencing its localization and accumulation within specific cellular compartments .
属性
IUPAC Name |
2-pyridin-3-ylquinazolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4/c14-12-10-5-1-2-6-11(10)16-13(17-12)9-4-3-7-15-8-9/h1-8H,(H2,14,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPLDBOSSOMYTDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)C3=CN=CC=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10390020 | |
| Record name | 2-(pyridin-3-yl)quinazolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10390020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
273408-90-5 | |
| Record name | 2-(pyridin-3-yl)quinazolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10390020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




